2-Phenylanthracene

Fluorescence Quantum Yield Photophysics OLED Emitters

Select 2-Phenylanthracene (CAS 1981-38-0) as your validated benchmark blue emitter for OLED, OFET, and singlet fission research. The 2-position phenyl substitution yields distinct excited-state dynamics and energy alignment unattainable with 9-substituted isomers. Its high melting point (213°C) ensures robust vacuum thermal evaporation processing—critical for device yield and lifetime. With a fluorescence quantum yield up to 0.46 and established photophysical parameters, it provides a reliable baseline for evaluating novel anthracene-based emitters. The scalable core scaffold supports further functionalization to achieve hole mobilities up to 10⁻² cm²/V·s in solution-processed OFET films.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 1981-38-0
Cat. No. B159574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylanthracene
CAS1981-38-0
Synonyms2-Phenylanthracene
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2
InChIInChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H
InChIKeyGPOMKCKAJSZACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylanthracene (CAS 1981-38-0) for Optoelectronics and Materials Research: Core Properties and Procurement Relevance


2-Phenylanthracene (CAS 1981-38-0) is a phenyl-substituted anthracene derivative with the molecular formula C20H14 and a molecular weight of 254.33 g/mol, characterized by a phenyl group attached at the 2-position of the anthracene core [1]. This compound serves as a blue fluorescent material and structural building block in organic electronics, exhibiting a melting point of 213 °C and a maximum absorption wavelength of 277 nm in acetonitrile . Its rigid conjugated skeleton enables broadband gap emission, high fluorescence quantum yield in solution (up to 0.46), and moderate charge carrier mobility (10⁻⁵–10⁻⁴ cm²/V·s), making it a benchmark reference material for developing high-performance blue emitters in OLEDs and other optoelectronic devices [2][3].

Why 2-Phenylanthracene Cannot Be Simply Replaced by Other Anthracene Derivatives in Optoelectronic Applications


Substitution position on the anthracene core is a critical determinant of photophysical and electronic properties. Phenyl substitution at the 2-position, as in 2-phenylanthracene, yields distinct excited-state dynamics, energy level alignment, and molecular rigidity compared to isomers substituted at the 9-position (e.g., 9-phenylanthracene) or disubstituted analogs (e.g., 9,10-diphenylanthracene) [1][2]. These differences manifest in measurable parameters such as fluorescence quantum yield, charge carrier mobility, and singlet-triplet energy gaps, which directly impact device performance in OLEDs, organic field-effect transistors (OFETs), and singlet fission applications [3][4]. Generic substitution without accounting for positional and steric effects can lead to suboptimal device efficiency, altered emission color, or incompatible energy level alignment, undermining the reproducibility and performance of optoelectronic systems [5].

Quantitative Differentiation of 2-Phenylanthracene: Key Performance Metrics vs. Comparators


Fluorescence Quantum Yield in Solution: 2-Phenylanthracene vs. 9,10-Diphenylanthracene

In dilute solution, 2-phenylanthracene exhibits a fluorescence quantum yield (ΦF) ranging from 0.22 to 0.46, depending on the specific derivative and measurement conditions [1]. This value is substantially lower than that of 9,10-diphenylanthracene (DPA), a common high-efficiency reference emitter, which displays ΦF values of 0.88 ± 0.03 to 0.91 in solution [2][3]. The quantitative difference—approximately 2- to 4-fold lower ΦF for 2-phenylanthracene—stems from enhanced intersystem crossing (ISC) facilitated by the 2-phenyl substitution pattern, which favorably aligns singlet and triplet energy levels for non-radiative decay [4]. This property makes 2-phenylanthracene less suitable as a primary high-efficiency emitter but positions it as a valuable scaffold for studying triplet-mediated processes and as a benchmark for evaluating novel anthracene derivatives [5].

Fluorescence Quantum Yield Photophysics OLED Emitters

Charge Carrier Mobility in Neat Films: 2-Phenylanthracene Derivatives vs. Unsubstituted Anthracene

Non-symmetric 2,9,10-aryl-substituted anthracene derivatives, built upon the 2-phenylanthracene core, exhibit hole drift mobilities reaching 10⁻² cm²/V·s in solution-processed neat films under an electric field of 1 MV/cm [1]. This value represents a significant enhancement—approximately 2 to 3 orders of magnitude—compared to the mobility of unsubstituted anthracene (typically ~10⁻⁴–10⁻⁵ cm²/V·s) and is superior to many common amorphous organic semiconductors [2]. The 2-phenyl substitution pattern contributes to favorable molecular packing and π-orbital overlap that facilitates charge transport while maintaining solution processability [3].

Hole Mobility Organic Semiconductors OFET

Electrochemical Redox Potentials: Positional Isomer Comparison (2-Phenyl vs. 9-Phenylanthracene)

Cyclic voltammetry studies of phenyl-substituted anthracenes reveal that the oxidation and reduction potentials are sensitive to the phenyl substitution position. While specific numeric values for 2-phenylanthracene were not located in the accessed literature, the study by Bard and Santhanam (1968) established a quantitative electrochemical series for 1-, 2-, 9-, 1,9-, 1,10-, and 9,10-phenyl-substituted anthracenes, demonstrating that the 2-phenyl isomer exhibits distinct redox behavior compared to the 9-phenyl isomer due to differences in steric hindrance and π-conjugation [1][2]. This positional dependence of electrochemical properties is critical for selecting materials with appropriate energy level alignment in devices [3].

Electrochemistry Cyclic Voltammetry Redox Potential

Singlet Fission Viability: 2-Phenylanthracene Energy Level Alignment vs. Unsubstituted Anthracene

The 2-phenyl substitution in anthracene favorably aligns singlet and triplet energy levels to promote intersystem crossing (ISC), a prerequisite for efficient singlet fission (SF) [1]. Density functional theory (DFT) calculations confirm that the 2-phenyl substitution pattern reduces the singlet-triplet energy gap (ΔEST) compared to unsubstituted anthracene, enhancing the rate of ISC and increasing triplet exciton yield [2]. While direct SF quantum yield data for 2-phenylanthracene were not located, the enhanced ISC efficiency—quantified as an ~18-fold decrease in the intersystem crossing rate constant (kST) upon symmetrization from 9-phenyl to 9,10-diphenyl substitution—demonstrates the sensitivity of triplet-state dynamics to substitution pattern [3]. 2-Phenylanthracene thus serves as a tunable scaffold for optimizing SF in next-generation photovoltaic devices.

Singlet Fission Triplet Yield Photovoltaics

Thermal Stability for Vacuum Deposition: Melting Point Comparison

2-Phenylanthracene exhibits a melting point of 213 °C (range: 211.0–215.0 °C) . This value is approximately 60 °C higher than that of 2-methylanthracene (melting point ~153 °C) and comparable to 9-phenylanthracene (melting point ~156 °C) . The elevated melting point indicates enhanced thermal stability and lower volatility, which are advantageous for vacuum thermal evaporation (VTE) processes commonly used in OLED manufacturing. Higher thermal stability reduces the risk of decomposition during deposition and enables more robust device fabrication protocols.

Thermal Stability Vacuum Deposition OLED Fabrication

Synthetic Scalability and Industrial Production: Patent-Disclosed High-Yield Method

A 2022 patent (CN114591136A) discloses an industrial-scale synthesis method for 2-phenylanthracene that achieves high yield and purity while utilizing low-cost raw materials and simple post-treatment procedures [1]. The method addresses previous limitations in raw material availability and cost, enabling kilogram- to ton-scale production . This contrasts with the more complex and costly syntheses required for some highly substituted anthracene derivatives (e.g., 9,10-diaryl compounds), which often involve multiple protection/deprotection steps and lower overall yields. The availability of a scalable, cost-effective synthetic route enhances the procurement attractiveness of 2-phenylanthracene for large-volume research and industrial applications.

Synthesis Scalability Industrial Production

Optimal Research and Industrial Use Cases for 2-Phenylanthracene Based on Quantitative Differentiation


Benchmark Reference Material for Photophysical Studies of Anthracene Derivatives

2-Phenylanthracene serves as a well-characterized benchmark for evaluating novel anthracene-based emitters. Its moderate fluorescence quantum yield (0.22–0.46) and established photophysical parameters provide a reliable baseline for assessing the performance improvements achieved through further substitution or structural modification [1]. Researchers can quantitatively compare new derivatives to 2-phenylanthracene to validate synthetic strategies and computational models [2].

Scaffold for High-Mobility Organic Semiconductors in OFETs

The 2-phenylanthracene core, when further functionalized at the 9- and 10-positions, yields materials with hole mobilities up to 10⁻² cm²/V·s in solution-processed films [3]. This performance, combined with the availability of scalable synthesis [4], makes 2-phenylanthracene an attractive starting material for developing organic field-effect transistors (OFETs) and integrated optoelectronic devices where high charge carrier mobility and solution processability are required [5].

Triplet-State Mediated Processes: Singlet Fission and Triplet-Triplet Annihilation Studies

The favorable alignment of singlet and triplet energy levels in 2-phenylanthracene enhances intersystem crossing (ISC) efficiency compared to unsubstituted anthracene, making it a valuable platform for investigating singlet fission (SF) and triplet-triplet annihilation (TTA) [6]. Researchers aiming to optimize triplet exciton yield for photovoltaics or upconversion applications should select 2-phenylanthracene over analogs with less favorable ΔEST [7].

Vacuum-Deposited Blue OLED Layers Requiring High Thermal Stability

With a melting point of 213 °C—significantly higher than 2-methylanthracene (153 °C) and 9-phenylanthracene (156 °C)—2-phenylanthracene offers enhanced thermal stability for vacuum thermal evaporation (VTE) processes . This property reduces the risk of thermal decomposition during OLED fabrication, improving device yield and operational lifetime, and justifies its selection over lower-melting anthracene derivatives in manufacturing environments .

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